Quetiapine Impurity-N

Description

Significance of Impurity Profiling in Pharmaceutical Science

In the pharmaceutical industry, the assurance of a drug's safety, quality, and efficacy is paramount. longdom.org Impurity profiling, which involves the identification, quantification, and characterization of unwanted chemicals in pharmaceutical products, is a critical component of this assurance. medwinpublishers.compharmainfo.in Impurities can originate from various sources, including raw materials, synthetic intermediates, degradation products, or by-products of the manufacturing process. longdom.orgmedwinpublishers.com Even in trace amounts, these substances can potentially impact the stability and safety of the final drug product. longdom.org

Overview of Impurities in Quetiapine (B1663577) Formulations

Quetiapine, an atypical antipsychotic of the dibenzothiazepine class, has a chemical structure that can be susceptible to degradation. lcms.cztsijournals.com Consequently, the profiling of impurities in Quetiapine formulations is a significant analytical challenge. lcms.czijpsjournal.com The manufacturing and storage of Quetiapine can lead to the formation of various related substances, including process-related impurities and degradation products. akjournals.comacs.org

Research has identified numerous impurities in Quetiapine bulk drug and formulations. nih.govingentaconnect.comnih.gov These are often by-products of the synthesis, unreacted intermediates, or products of degradation under stress conditions like acid/base hydrolysis, oxidation, or photolysis. akjournals.comresearchgate.net The identification and characterization of these impurities are crucial for controlling the quality of Quetiapine. nih.gov Advanced analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most prominent methods for separation and identification. lcms.czakjournals.comnih.gov These methods allow for the sensitive and specific detection required to meet stringent regulatory standards. lcms.cz

Below is a table of some known process-related and degradation impurities of Quetiapine identified in scientific literature.

| Impurity Name | Type | Source of Formation |

| Desethanol Quetiapine | Process-Related | Arises from the alkylation of an intermediate with 2-chloroethanol (B45725), an impurity in a raw material. ingentaconnect.com |

| Quetiapine S-Oxide | Degradation | Can be formed through oxidation. tsijournals.comnih.gov |

| 1,4-bis(dibenzo[b,f] longdom.orgCurrent time information in Bangalore, IN.thiazepin-11-yl)piperazine | Process-Related | A dimer impurity that can form during synthesis. acs.orgingentaconnect.com |

| N-formyl piperazinyl thiazepine | Process-Related | Can arise during the alkylation step if carried out in N,N-dimethyl formamide. ingentaconnect.com |

| 2-(phenylthio)aniline (B115240) | Starting Material | A raw material used in the synthesis process. nih.govresearchgate.net |

| Quetiapine N-Oxide | Degradation | An oxidation product. nih.gov |

Scope and Research Focus on Quetiapine N-Related Impurities

Among the various impurities associated with Quetiapine, a specific set of N-related compounds warrants attention. This article focuses solely on one such compound, designated in the European Pharmacopoeia as Quetiapine EP Impurity N. synzeal.comsynthinkchemicals.com This impurity is also known by the synonym Quetiapine Dipiperazine Diether Impurity. synzeal.com The scope of this article is to provide a detailed profile of this specific chemical entity based on available scientific data. The subsequent sections will adhere strictly to the chemical and analytical characteristics of Quetiapine Impurity-N.

The table below provides detailed information on this compound.

| Parameter | Details |

| Compound Name | This compound |

| Chemical Name (as per EP) | 2-[2-[4-[2-[2-[4-(Dibenzo[b,f] longdom.orgCurrent time information in Bangalore, IN.thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol synzeal.com |

| Synonym | Quetiapine Dipiperazine Diether Impurity synzeal.com |

| CAS Number | 1800291-86-4 synzeal.com |

| Molecular Formula | C23H29N3O3S . HCl synzeal.com |

| Molecular Weight | 427.6 (Free Base) synzeal.comsynzeal.com |

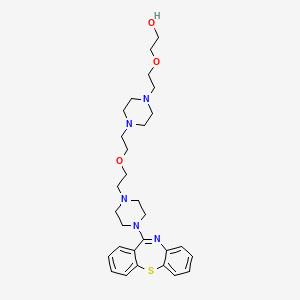

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N5O3S/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29/h1-8,35H,9-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESRGEMGJWNEAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800291-86-4 | |

| Record name | Quetiapine-(piperazin-1-yl)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800291864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(4-{2-[2-(4-{2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-10-yl}piperazin-1-yl)ethoxy]ethyl}piperazin-1-yl)ethoxy]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE-(PIPERAZIN-1-YL)ETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR9AC1TFH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What strategies mitigate the impact of this compound on drug formulation stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.